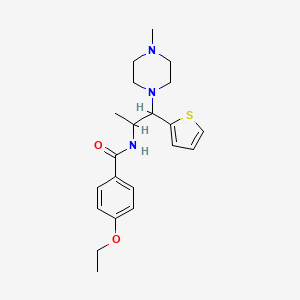

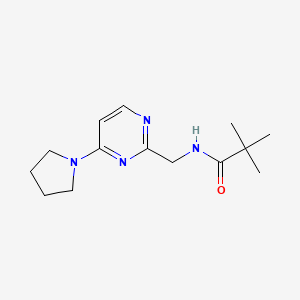

4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a benzamide moiety, a thiophene ring, and a piperazine ring. Benzamide derivatives are known for their diverse pharmacological properties, including antimicrobial and receptor binding activities . The thiophene and piperazine rings are also common in drug design, often contributing to the binding affinity and selectivity of the compound towards biological targets .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, a related compound with a benzamide moiety was synthesized using reductive amination involving sodium cyanoborohydride in methanol . Another approach for synthesizing benzamide derivatives with a piperazine ring involves N-chloroacetylation and N-alkylation . These methods suggest that the synthesis of the target compound would likely involve multi-step organic reactions, including amine formation, acylation, and possibly heterocycle formation.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information on the crystalline structure, vibrational frequencies, and electronic properties of the molecule. For instance, the molecular electrostatic potential (MEP) surface map can be investigated to estimate the chemical reactivity of the molecule . Such analyses are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of a benzazetine derivative with methyl- and phenyllithium resulted in the replacement of chlorine atoms and the formation of new derivatives . This indicates that the compound may also participate in substitution reactions, which could be utilized for further chemical modifications or functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of an ethoxy group and a piperazine ring could affect the compound's lipophilicity and solubility in organic solvents. Additionally, the compound's reactivity can be inferred from theoretical calculations, such as HOMO and LUMO energies, which are indicative of its potential as an antioxidant or its ability to participate in electron transfer reactions .

Wissenschaftliche Forschungsanwendungen

Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter

Research has shown that certain benzo[b]thiophene derivatives, structurally related to 4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide, exhibit dual action at 5-HT1A serotonin receptors and serotonin transporters, indicating potential as new antidepressant drugs. These compounds have been synthesized and evaluated for their in vitro affinity and inhibition capabilities, showing promising values for both 5-HT1A receptor affinity and serotonin transporter inhibition, which could contribute to their antidepressant effects (Orus et al., 2002).

Antipsychotic Activity

Another study explored the synthesis of thieno[2,3‐b][1,5]benzoxazepine derivatives, related by their structural features, which demonstrated potent antipsychotic activity. These compounds are analogues of loxapine, a known antipsychotic drug, offering insights into the development of new therapeutic options for psychiatric disorders (Kohara et al., 2002).

Arylpiperazine Derivatives as Serotonin Ligands

Further research into arylpiperazine derivatives, which share a core structural component with 4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide, has identified compounds with high affinity for 5-HT1A serotonin receptors. These findings underline the potential of these compounds in developing agents targeting serotonin receptors, which play a crucial role in mood regulation and psychiatric disorders (Glennon et al., 1988).

Eigenschaften

IUPAC Name |

4-ethoxy-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-4-26-18-9-7-17(8-10-18)21(25)22-16(2)20(19-6-5-15-27-19)24-13-11-23(3)12-14-24/h5-10,15-16,20H,4,11-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONPBWVNCQGRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2514507.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2514509.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2514512.png)

![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2514516.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)

![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)